molecular formula C18H17F2N3O3 B2417252 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1209068-07-4

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B2417252
CAS No.: 1209068-07-4
M. Wt: 361.349
InChI Key: FMRLKXNTACKWOF-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic organic compound characterized by the presence of two isoxazole rings and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves the following steps:

    Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Coupling Reactions: The final step involves coupling the isoxazole derivatives with the difluorophenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole rings, leading to the formation of oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Functionalized difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isoxazole rings could participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(2,4-dichlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: Similar structure but with chlorine atoms instead of fluorine.

    N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.

Uniqueness

The presence of the difluorophenyl group in N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity, potentially enhancing its biological activity and making it a more promising candidate for various applications.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3/c1-10-14(11(2)25-22-10)5-6-18(24)21-9-13-8-17(26-23-13)15-4-3-12(19)7-16(15)20/h3-4,7-8H,5-6,9H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRLKXNTACKWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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